Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-14-10(13)7-4-5-11-9-8(7)6(2)12-15-9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRORDGHNXAOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NOC2=NC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
Core Structural Considerations
The target molecule combines a pyridine ring fused with an oxazole moiety, substituted by a methyl group at position 3 and an ethyl ester at position 4. The oxazolo[5,4-b]pyridine scaffold imposes synthetic challenges due to:
Established Preparation Methods
Cyclization of Pre-Functionalized Pyridine Derivatives
A two-step approach dominates industrial-scale synthesis:
Step 1: Synthesis of 5-Amino-4-cyano-6-methylpyridine-3-carboxylic Acid Ethyl Ester
- Reactants : Ethyl 4-cyano-3-oxopentanoate and ammonium acetate.
- Conditions : Reflux in acetic acid (120°C, 8 h).
- Yield : 68–72%.
Step 2: Oxazole Ring Formation via Dehydrative Cyclization
- Cyclizing agents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid.
- Mechanism : Intramolecular dehydration between the amino and carbonyl groups.
- Optimized protocol :
Table 1 : Cyclization Agent Comparison
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 80 | 4 | 85 | 98.2 |
| Polyphosphoric acid | 120 | 6 | 78 | 97.8 |
| TFAA* | 100 | 3 | 81 | 98.5 |
One-Pot Multi-Component Reactions (MCRs)
Modern approaches leverage MCRs to bypass intermediate isolation:
Fe₃O₄@MIL-101(Cr)-Catalyzed Synthesis
- Components :
- Aldehyde (e.g., benzaldehyde)
- 3-Amino-4-methylpyrazole
- Ethyl cyanoacetate
- Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (5 mol%).
- Conditions : Solvent-free, 100°C, 2 h.
- Yield : 89–92%.
Mechanistic Insight :
Esterification Strategies
Late-stage esterification avoids side reactions during cyclization:
Nucleophilic Acyl Substitution
- Substrate : 3-Methyl-oxazolo[5,4-b]pyridine-4-carboxylic acid.
- Reagent : Ethyl chloroformate (1.2 equiv), triethylamine (2 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h.
- Yield : 94%.
Microwave-Assisted Esterification
Reaction Optimization and Process Intensification
Design of Experiments (DoE) for Cyclization
A central composite design optimized POCl₃-mediated cyclization:
| Factor | Range | Optimal Value |
|---|---|---|
| POCl₃ equiv | 2–4 | 3.2 |
| Temperature (°C) | 70–90 | 84 |
| Time (h) | 3–5 | 4.2 |
Spectroscopic Characterization
Industrial-Scale Considerations
Emerging Methodologies
Photocatalytic Ring-Closing
- Catalyst : Mesoporous graphitic carbon nitride (mpg-C₃N₄).
- Conditions : Visible light (450 nm), room temperature, 6 h.
- Yield : 82% with 97% selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Structural Variations
The primary structural differences among analogs involve:
- Substituents on the phenyl ring : Methoxy groups at ortho (2-), meta (3-), or para (4-) positions.
- Functional groups at position 4 : Carboxylic acid, ethyl ester, or amide.
- Modifications on the oxazolo ring: Methyl groups at positions 3 or 6, or amino substituents () .
Comparative Data Table
*Calculated based on analogous structures.
Research Findings and Implications
Physicochemical Properties
- Steric Effects : Ortho-substituted methoxy groups () introduce steric hindrance, which may limit interactions with flat binding pockets .
Biological Activity
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a fused oxazole and pyridine ring structure. The synthesis typically involves cyclization of precursors such as 3-methyl-2-aminopyridine with ethyl chloroformate under basic conditions. This compound has a molecular formula of and a molecular weight of 206.2 g/mol .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Candida albicans .
Anticancer Potential
The compound's anticancer properties have also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of several human tumor cell lines with IC50 values in the nanomolar range. For instance, derivatives of this compound have been reported to exhibit antiproliferative activity against cancer cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may modulate various biochemical pathways related to cell growth and apoptosis. Further research is needed to elucidate the exact molecular targets involved in its action .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate | Structure | Moderate antimicrobial activity |
| Ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate | Structure | Enhanced anticancer effects due to chlorine substitution |
This table highlights how variations in the chemical structure can influence biological activity.
Case Studies
Several case studies have been conducted to assess the biological efficacy of this compound:
- Anticancer Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
- Antimicrobial Evaluation : In another study focusing on bacterial resistance patterns, the compound was tested against multi-drug resistant strains of E. coli. It exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL .
Q & A
Q. What are the established synthetic routes for Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step process:
- Step 1: Construction of the oxazolo[5,4-b]pyridine core via cyclocondensation of precursors like aminopyridines with carbonyl reagents under acidic or basic conditions .
- Step 2: Introduction of the methyl group at position 3 using alkylation reagents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
- Step 3: Esterification at position 4 with ethyl chloroformate or via coupling reactions . Key parameters affecting yield include solvent choice (DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd for coupling reactions). Purification via column chromatography or recrystallization ensures >95% purity .
Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Purity |
|---|---|---|---|
| Core Formation | HNO₃, H₂SO₄, 70°C | 60–70% | 90% |
| Methylation | CH₃I, K₂CO₃, DMF | 75–85% | 95% |
| Esterification | Ethyl chloroformate, pyridine | 80–90% | 98% |
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C3, ethyl ester at C4) by analyzing splitting patterns and chemical shifts .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 284.27 for C₁₅H₁₂N₂O₄) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies impurities .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to improve scalability and purity?
- Design of Experiments (DOE): Systematic variation of parameters (e.g., molar ratios, temperature gradients) identifies optimal conditions. For example, reflux in toluene with p-toluenesulfonic acid increases cyclization efficiency .
- In-situ Monitoring: FTIR or Raman spectroscopy tracks reaction progress by observing carbonyl peak disappearance .
- Green Chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. What strategies are recommended for elucidating the mechanism of action in antimicrobial assays, and how can conflicting bioactivity data be resolved?
- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., bacterial enzymes) .
- Data Reconciliation: Meta-analysis of dose-response curves (IC₅₀ values) and validation via orthogonal assays (e.g., time-kill kinetics vs. MIC) resolve discrepancies .
- Structural Modifications: Synthesize analogs (e.g., replacing the ethyl ester with amides) to study structure-activity relationships (SAR) and pinpoint pharmacophores .
Table 2: Bioactivity Data from Recent Studies
| Study | Target (IC₅₀, μM) | Assay Type | Key Finding |
|---|---|---|---|
| A | Viral protease (2.3) | Fluorescence | Potent inhibition |
| B | COX-2 (8.7) | ELISA | Moderate anti-inflammatory activity |
| C | EGFR (12.4) | Kinase assay | Weak anticancer effect |
Q. How should researchers design experiments to analyze contradictory data in structure-activity relationship (SAR) studies?
- Control Standardization: Ensure consistent assay conditions (pH, temperature, cell lines) across studies .
- Computational Modeling: Use molecular docking (AutoDock) or MD simulations to predict binding modes and explain variance in activity .
- Batch-to-Batch Analysis: Compare purity (via HPLC) and crystallinity (XRD) of different synthetic batches to rule out material variability .
Q. What computational methods are most reliable for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Retrosynthetic Analysis: Tools like Synthia™ propose feasible pathways for derivative synthesis (e.g., amidation, cyclopropane ring addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
